molecular formula C10H17ClN2O3 B1377103 1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1427380-11-7

1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1377103
CAS RN: 1427380-11-7
M. Wt: 248.7 g/mol
InChI Key: RTPRFCRTPWRENK-UHFFFAOYSA-N
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Description

“1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-11-7 . It has a molecular weight of 248.71 . The compound is in the form of an oil and is stored at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride”, often involves organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 248.71 . The storage temperature is room temperature .

Scientific Research Applications

Drug Discovery and Development

This compound serves as a versatile scaffold in drug discovery due to its pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine structure allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing their biological activity .

Study of Environmental Stressors on Plant Growth

Researchers have utilized this compound to investigate the impact of environmental stressors on plant growth and development. It helps in understanding how plants adapt to changing environmental conditions and manage stress.

Oxidative Stress Research

The compound is used in studies related to oxidative stress on cells. It aids in elucidating the cellular mechanisms that counteract or repair the damage caused by oxidative stress.

Mechanistic Studies in Pharmacology

It plays a role in studying the mechanisms of drug action. By understanding how drugs interact with biological systems, researchers can design more effective and targeted therapies.

Anticancer Research

Pyrrolidine derivatives, including this compound, have been synthesized and evaluated for their anticancer potential. Studies focus on understanding their mechanism of action and effectiveness against various cancer cell lines .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Therefore, “1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” and its derivatives have potential for further exploration in drug discovery .

properties

IUPAC Name

1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRFCRTPWRENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
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1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride

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